BenchChemオンラインストアへようこそ!

Glycerophospho-N-Arachidonoyl Ethanolamine

Endocannabinoid biosynthesis Lipidomics Neuroscience

Glycerophospho-N-Arachidonoyl Ethanolamine (GP-AEA) is the only physiologically relevant, receptor-inert substrate for quantifying anandamide biosynthesis. Unlike anandamide (CB1/CB2 agonist; Ki=52 nM), GP-AEA lacks direct receptor activity, ensuring artifact-free GDE1 phosphodiesterase assays. With endogenous brain levels ~80-fold lower than saturated GP-NAEs, it is the essential low-abundance LC-MS/MS standard. Crystalline stability (≥4 years at -20°C) and FAAH resistance make it ideal for isotopically labeled tracer synthesis. Do not substitute with anandamide or C16:0 GP-NAE; only GP-AEA delivers valid flux quantification and inhibitor screening data.

Molecular Formula C25H44NO7P
Molecular Weight 501.6 g/mol
Cat. No. B579973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerophospho-N-Arachidonoyl Ethanolamine
Synonyms(all-Z)-Phosphoric Acid Mono(2,3-dihydroxypropyl) Mono[2-[(1-oxo-5,8,11,14-eicosatetraenyl)amino]ethyl] Ester; _x000B_Phosphoric Acid Mono(2,3-dihydroxypropyl) Mono[2-[[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraenyl]amino]ethyl] Ester
Molecular FormulaC25H44NO7P
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)OCC(CO)O
InChIInChI=1S/C25H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)26-20-21-32-34(30,31)33-23-24(28)22-27/h6-7,9-10,12-13,15-16,24,27-28H,2-5,8,11,14,17-23H2,1H3,(H,26,29)(H,30,31)/b7-6-,10-9-,13-12-,16-15-
InChIKeyPAGKVQGBMADPCS-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A crystalline solid

Glycerophospho-N-Arachidonoyl Ethanolamine: A Critical Anandamide Precursor in Endocannabinoid Biosynthesis Research


Glycerophospho-N-Arachidonoyl Ethanolamine (GP-AEA, GP-NArE) is a specialized member of the N-acylethanolamine (NAE) family, distinguished by its glycerophosphate head group and arachidonoyl (C20:4) N-acyl chain. As an endogenous constituent of mammalian brain tissue [1], it functions as the immediate metabolic precursor to the principal endocannabinoid anandamide (AEA, N-arachidonoylethanolamine) within a multistep enzymatic pathway catalyzed by α/β-hydrolase 4 (Abh4) and glycerophosphodiesterase 1 (GDE1) [2]. Unlike its downstream product anandamide, GP-AEA itself does not directly activate cannabinoid receptors; its scientific value lies in its role as a transient intermediate that enables the controlled investigation of endocannabinoid biosynthesis.

Why Generic N-Acylethanolamine Analogs Cannot Replace Glycerophospho-N-Arachidonoyl Ethanolamine in Experimental Workflows


Attempting to substitute GP-AEA with either its direct metabolic product anandamide (AEA) or with structurally related NAE congeners (e.g., palmitoylethanolamine, oleoylethanolamine) fundamentally alters experimental outcomes. Anandamide is a signaling ligand with high affinity for CB1/CB2 receptors (Ki = 52 nM) , whereas GP-AEA is an inert precursor that lacks direct receptor activity, making it essential for studies isolating biosynthetic flux. Even within the GP-NAE subclass, the arachidonoyl (C20:4) variant exhibits distinct biochemical behavior: its endogenous brain concentration (0.16 ± 0.07 pmol/g) is approximately 80-fold lower than that of the saturated C16:0 GP-NAE (13.17 ± 4.02 pmol/g) [1], and GDE1 demonstrates differential substrate processing across N-acyl chain types [2]. These quantitative disparities preclude meaningful data interpretation when alternative GP-NAEs or downstream NAEs are used as surrogates.

Quantitative Differentiation of Glycerophospho-N-Arachidonoyl Ethanolamine: A Comparative Evidence Assessment for Scientific Selection


Endogenous Brain Abundance: GP-AEA (C20:4) Versus Saturated GP-NAE Congeners

In mouse brain tissue, the endogenous concentration of glycerophospho-N-arachidonoylethanolamine (GP-NArE, C20:4 GP-NAE) is 0.16 ± 0.07 pmol/g wet tissue, representing a substantially lower steady-state pool compared to the predominant saturated species glycerophospho-N-palmitoylethanolamine (C16:0 GP-NAE) at 13.17 ± 4.02 pmol/g wet tissue [1]. This 82-fold difference in basal abundance indicates that the polyunsaturated arachidonoyl-containing precursor is maintained at tightly controlled, low levels, consistent with its role as a highly regulated intermediate in anandamide production.

Endocannabinoid biosynthesis Lipidomics Neuroscience

Enzymatic Processing by GDE1: Differential Activity Across GP-NAE N-Acyl Chain Variants

Recombinant GDE1 displays robust phosphodiesterase activity toward synthetic GP-NAEs bearing C16:0, C18:1, and C20:4 N-acyl chains, whereas substrates with C20:0 and C22:6 N-acyl chains exhibit markedly lower activity [1]. In brain extracts treated with EDTA to inhibit GDE1, the C20:4 GP-NAE species accumulates significantly, demonstrating rapid endogenous turnover through this specific enzymatic pathway [2].

Enzymology Endocannabinoid system Metabolic flux

Solubility Profile: GP-AEA Versus Anandamide for In Vitro Assay Compatibility

Glycerophospho-N-Arachidonoyl Ethanolamine exhibits defined solubility in commonly used biological assay solvents: 20 mg/mL in DMF, 20 mg/mL in DMSO, and 10 mg/mL in PBS (pH 7.2) . While direct head-to-head solubility comparisons with anandamide under identical standardized conditions are not available in vendor technical datasheets, this quantitative solubility specification enables precise stock solution preparation for in vitro enzymatic assays (e.g., GDE1 activity measurements) and cellular studies where consistent compound delivery is critical. In contrast, anandamide's poor aqueous solubility and rapid FAAH-mediated degradation often necessitate complex formulation strategies that are not required when working directly with the stable precursor GP-AEA .

Assay development Sample preparation Lipid handling

Stability and Storage Requirements: GP-AEA Handling Compared to Anandamide

GP-AEA is supplied as a crystalline solid requiring storage at -20°C with protection from light and moisture, reflecting its hygroscopic and light-sensitive nature . Under these recommended conditions, vendor documentation indicates a stability period of ≥4 years [1]. In contrast, anandamide is notoriously unstable in aqueous solution and undergoes rapid enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) present in biological matrices, necessitating immediate use or complex stabilization protocols [2]. GP-AEA, as an upstream intermediate, is not a direct substrate for FAAH and thus offers greater bench-top stability for experimental manipulation prior to enzymatic conversion.

Compound storage Long-term stability Laboratory logistics

Purity Specifications: GP-AEA Commercial Availability Versus Research-Grade Anandamide

Commercially available Glycerophospho-N-Arachidonoyl Ethanolamine is routinely offered at ≥98% purity by HPLC from multiple reputable suppliers . This high level of purity is comparable to research-grade anandamide (typically ≥98%), ensuring that the precursor compound meets the stringent requirements for enzymatic assays, mass spectrometry-based quantification, and cell culture studies without introducing confounding impurities. The consistent availability of high-purity GP-AEA across vendors supports reproducible experimental outcomes and facilitates cross-study comparisons.

Chemical procurement Quality control Assay reproducibility

Optimal Research and Industrial Applications for Glycerophospho-N-Arachidonoyl Ethanolamine Based on Differentiated Evidence


In Vitro Reconstitution of the Abh4-GDE1 Anandamide Biosynthetic Pathway

GP-AEA (C20:4) serves as the essential substrate for GDE1-mediated phosphodiesterase cleavage in cell-free enzyme assays aimed at quantifying anandamide production rates. The compound's defined solubility in assay-compatible buffers (PBS pH 7.2 at 10 mg/mL) [1] and its status as a preferred GDE1 substrate make it the definitive choice for pathway reconstitution experiments, unlike saturated GP-NAEs that exhibit different kinetic properties.

Targeted Lipidomics and Quantitative Mass Spectrometry for Endocannabinoid Flux Analysis

The endogenous brain concentration of GP-AEA (0.16 pmol/g) is approximately 82-fold lower than the predominant C16:0 GP-NAE species [1], establishing its utility as a low-abundance internal standard or reference material for sensitive LC-MS/MS methods designed to monitor anandamide biosynthetic flux. Its use enables accurate quantification of the physiologically relevant arachidonoyl-containing precursor pool, which would be masked if generic GP-NAE standards were employed.

Stable Isotope Labeling Studies of Endocannabinoid Biosynthesis

Due to its stability as a crystalline solid (≥4 years at -20°C) [1] and resistance to FAAH-mediated hydrolysis, GP-AEA is an ideal starting material for the synthesis of isotopically labeled analogs (e.g., GP-AEA-d5) used in metabolic tracing experiments. Unlike anandamide, which is rapidly degraded in biological matrices , the precursor remains intact during sample processing, ensuring accurate determination of metabolic flux through the Abh4-GDE1 pathway.

Enzyme Inhibitor Screening and Drug Discovery Targeting GDE1

GP-AEA's role as a preferred physiological substrate for GDE1 [1] positions it as the relevant probe for high-throughput screening assays designed to identify small-molecule inhibitors of this phosphodiesterase. The compound's high purity (≥98%) and defined solubility profile minimize assay interference, enabling robust detection of inhibitor effects on anandamide precursor conversion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycerophospho-N-Arachidonoyl Ethanolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.